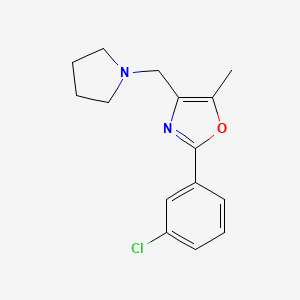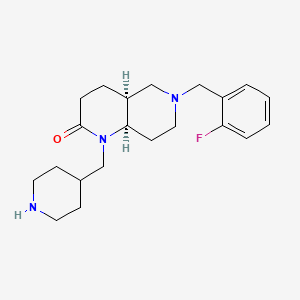
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenylpyrimidine is a chemical compound that belongs to the pyrimidine family. It has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenylpyrimidine varies depending on its application. In medicine, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. In agriculture, it inhibits the activity of certain enzymes that are essential for plant growth. In material science, it acts as a semiconductor, allowing for the flow of electricity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on its application. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation. In agriculture, it inhibits the growth of weeds by disrupting their metabolic processes. In material science, it allows for the efficient flow of electricity, making it useful in the development of electronic devices.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenylpyrimidine in lab experiments is its high purity and stability. This makes it easy to handle and measure accurately. However, the compound is relatively expensive and may not be readily available in some laboratories.
Zukünftige Richtungen
There are several future directions for the study of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenylpyrimidine. In medicine, further research is needed to determine the compound's potential as a cancer treatment and anti-inflammatory agent. In agriculture, more studies are needed to determine the compound's effectiveness as a herbicide and its impact on the environment. In material science, further research is needed to optimize the compound's properties for use in electronic devices.
Synthesemethoden
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenylpyrimidine can be achieved through various methods. One of the most widely used methods involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with phenyl isocyanate in the presence of a catalyst. Another method involves the reaction of 2-amino-5-phenylpyrimidine with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid in the presence of a dehydrating agent.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-phenylpyrimidine has been extensively studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In agriculture, it has been investigated for its potential use as a herbicide. In material science, it has been studied for its potential use in the development of organic light-emitting diodes.
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-5-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-11-8-12(2)19(18-11)15-16-9-14(10-17-15)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVBTDYQZSEEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 5-methyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5354408.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5354422.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5354428.png)

![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5354447.png)
![N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-phenylethyl]benzenesulfonamide](/img/structure/B5354451.png)
![N-{2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]ethyl}acetamide](/img/structure/B5354457.png)

![2-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-6-fluorobenzamide](/img/structure/B5354471.png)
![2-methyl-1-{1-[(4-methyl-1H-imidazol-5-yl)carbonyl]azetidin-3-yl}piperidine](/img/structure/B5354479.png)


![5-(4-fluorophenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5354517.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3-phenylacrylamide](/img/structure/B5354521.png)
